Coagulin J
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Overview
Description
Coagulin J is a bioactive compound derived from the plant Withania coagulans, commonly known as the Indian Rennet or Paneer Dodi. This compound belongs to the class of withanolides, which are naturally occurring steroids known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coagulin J typically involves the extraction of withanolides from the dried fruits of Withania coagulans. The extraction process usually employs solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The dried fruits of Withania coagulans are processed in bulk, and advanced chromatographic techniques are employed to ensure high yield and purity of the compound. The scalability of this process makes it feasible for commercial production.
Chemical Reactions Analysis
Types of Reactions
Coagulin J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties.
Scientific Research Applications
Coagulin J has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of withanolides.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Coagulin J exerts its effects through various molecular targets and pathways. It is known to interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact mechanism of action may vary depending on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Coagulin J is often compared with other withanolides, such as:
- Withanolide A
- Withaferin A
- Coagulin E
- Withaperuvin C
- 27-Hydroxywithanolide I
- Ajugin E
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific pharmacological profile. While many withanolides share common bioactive properties, this compound has shown distinct effects in certain biological assays, making it a compound of particular interest in scientific research.
Properties
CAS No. |
216164-41-9 |
---|---|
Molecular Formula |
C28H38O6 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(1R,2R,7R,10R,11S,14R,15R,16R)-7-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadec-4-en-9-one |
InChI |
InChI=1S/C28H38O6/c1-15-11-23(33-24(32)18(15)14-29)27(4)21-8-10-28(34-27)20-6-5-16-12-17(30)13-22(31)26(16,3)19(20)7-9-25(21,28)2/h5,17,19-21,23,29-30H,6-14H2,1-4H3/t17-,19+,20-,21-,23-,25-,26+,27-,28-/m1/s1 |
InChI Key |
SYAAPYCBHNSHLM-DPAWWDGJSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C[C@@H](C6)O)C)C)O2)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC(C6)O)C)C)O2)C)CO |
Origin of Product |
United States |
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